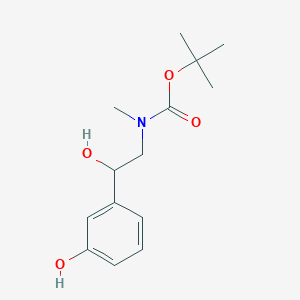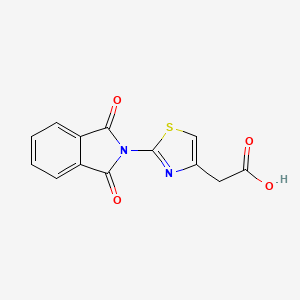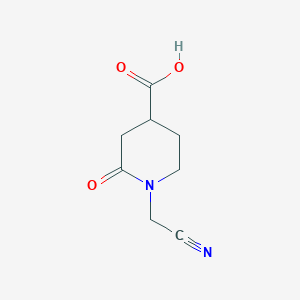
Bupivacaine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bupivacaine N-oxide: is a derivative of bupivacaine, a widely used local anesthetic this compound is an N-oxide metabolite of bupivacaine, which means it has an oxygen atom bonded to the nitrogen atom in the bupivacaine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bupivacaine N-oxide typically involves the oxidation of bupivacaine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .
化学反応の分析
Types of Reactions: Bupivacaine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to bupivacaine.
Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Bupivacaine.
Substitution: Various substituted bupivacaine derivatives.
科学的研究の応用
Bupivacaine N-oxide has several scientific research applications:
作用機序
The mechanism of action of Bupivacaine N-oxide is similar to that of bupivacaine. It blocks the generation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels .
類似化合物との比較
Bupivacaine: The parent compound, widely used as a local anesthetic.
Levobupivacaine: An enantiomer of bupivacaine with a similar mechanism of action but a different safety profile.
Ropivacaine: Another local anesthetic with similar properties but less cardiotoxicity.
Comparison:
Bupivacaine N-oxide vs. Bupivacaine: this compound is an oxidized form of bupivacaine and may have different pharmacokinetic and pharmacodynamic properties.
This compound vs. Levobupivacaine: Levobupivacaine is less cardiotoxic compared to bupivacaine, but the effects of this compound on cardiotoxicity are still under investigation.
This compound vs. Ropivacaine: Ropivacaine is less cardiotoxic and has a different safety profile compared to bupivacaine.
特性
CAS番号 |
1346597-81-6 |
|---|---|
分子式 |
C18H28N2O2 |
分子量 |
304.4 g/mol |
IUPAC名 |
1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) |
InChIキー |
XZMRWWGDLLHXQD-UHFFFAOYSA-N |
正規SMILES |
CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)


![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)
![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)



![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)




